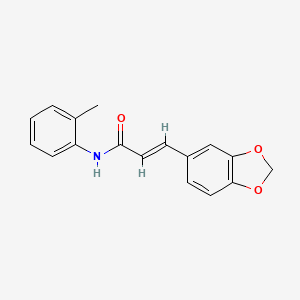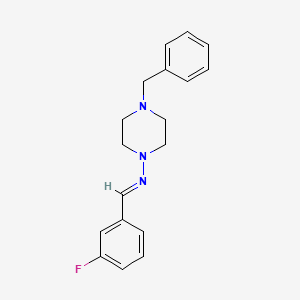![molecular formula C15H19ClN2O2S B5545741 1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone](/img/structure/B5545741.png)
1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-chlorophenyl)-4-[(propylthio)acetyl]-2-piperazinone, also known as CPPAP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of piperazinones and has been studied for its pharmacological effects on the central nervous system. In
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
- The synthesis of related piperazine compounds involves multiple steps, including alkylation, acidulation, and reduction processes. For example, 1-(2,3-dichlorophenyl)piperazine, a pharmaceutical intermediate, was synthesized from 2,6-dichloro-nitrobenzene with a total yield of 48.2%, highlighting the chemical processes influencing the yield and quality of such compounds (Quan, 2006).
- Structural characterization through IR and NMR confirms the chemical structures of synthesized compounds, providing a basis for further chemical and pharmacological studies.
Potential Anticancer and Antimicrobial Applications
- Novel derivatives of piperazine-containing compounds have been explored for their anticancer activities. For instance, 1,2,4-triazine derivatives bearing a piperazine amide moiety showed promising antiproliferative effects against breast cancer cells, comparing favorably with cisplatin, a known anticancer drug (Yurttaş et al., 2014).
- Synthesis of 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus demonstrated moderate antibacterial activity, suggesting potential applications in combating bacterial infections (Deshmukh et al., 2017).
Molecular Mechanisms and Drug Development
- Theoretical and experimental investigations into the structural, electronic, and molecular properties of piperazine derivatives have paved the way for understanding their interaction with biological targets. For example, the synthesis and characterization of 4-(3-chlorophenyl)-1-(3-chloropropyl) piperazin-1-ium chloride revealed its potential against prostate-specific membrane protein, indicating a promising avenue for drug development (Bhat et al., 2018).
Electroanalytical Detection and Pharmaceutical Analysis
- Development of electroanalytical methods for detecting piperazine derivatives, such as mCPP, using boron-doped diamond electrodes demonstrates the importance of accurate and reliable drug analysis. This approach is crucial for identifying substances of abuse and ensuring the quality of pharmaceutical products (Rocha et al., 2020).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-4-(2-propylsulfanylacetyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O2S/c1-2-8-21-11-15(20)17-6-7-18(14(19)10-17)13-5-3-4-12(16)9-13/h3-5,9H,2,6-8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWHXOUXNJNBNTD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSCC(=O)N1CCN(C(=O)C1)C2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-2-[(2-methylbenzoyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5545665.png)


![N-[5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazol-2-yl]-2-thiophenecarboxamide](/img/structure/B5545687.png)
![7,7-dimethyl-4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5545690.png)

![4-(4-{4-[2-(trifluoromethyl)benzoyl]-1-piperazinyl}-2-pyrimidinyl)morpholine](/img/structure/B5545702.png)
![N-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5545708.png)
![(3S*,4R*)-N,N-dimethyl-1-[(3-phenyl-4-isoxazolyl)carbonyl]-4-propyl-3-pyrrolidinamine](/img/structure/B5545721.png)

![2-[1-(2-chlorophenyl)-5-oxo-3-phenyl-1,5-dihydro-4H-1,2,4-triazol-4-yl]-N-[2-(dimethylamino)ethyl]acetamide](/img/structure/B5545740.png)
![4-(1-azepanyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5545746.png)
![6-[(4-methoxy-6-methyl-2-pyrimidinyl)oxy]-3-pyridazinol](/img/structure/B5545750.png)
